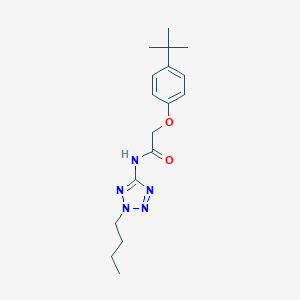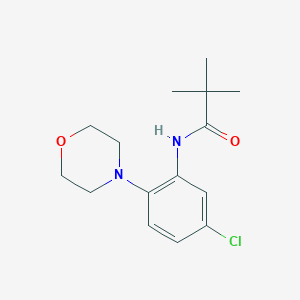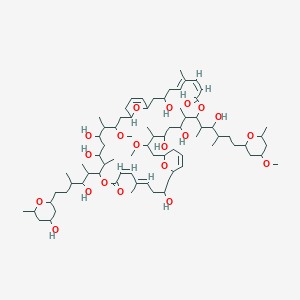
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-containing drugs and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which leads to the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to vasodilation and increased blood flow. Additionally, this compound 41-8543 has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Biochemical and Physiological Effects:
This compound 41-8543 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase cGMP levels, which leads to vasodilation and increased blood flow. Additionally, this compound 41-8543 has been found to increase BDNF expression, which is important for neuronal survival and function. Other effects of this compound 41-8543 include anti-inflammatory effects and anti-oxidative stress effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has several advantages for lab experiments. It is a potent sGC activator and has been extensively studied for its biochemical and physiological effects. Additionally, this compound 41-8543 has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using this compound 41-8543 in lab experiments. It has a short half-life and requires frequent dosing. Additionally, this compound 41-8543 is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543. One potential area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound 41-8543 has been shown to have neuroprotective effects and may be a potential treatment for these diseases. Additionally, this compound 41-8543 may have potential applications in the treatment of pulmonary hypertension and other cardiovascular diseases. Further research is needed to fully understand the potential therapeutic applications of this compound 41-8543.
Méthodes De Synthèse
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 involves the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetophenone. This intermediate is then treated with sodium azide and butylamine to yield the final product, this compound.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(2-butyl-2H-tetrazol-5-yl)acetamide 41-8543 has been extensively studied for its potential therapeutic applications. It has been found to have vasodilatory effects and has been investigated as a potential treatment for pulmonary hypertension. Additionally, this compound 41-8543 has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H25N5O2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)-N-(2-butyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C17H25N5O2/c1-5-6-11-22-20-16(19-21-22)18-15(23)12-24-14-9-7-13(8-10-14)17(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,18,20,23) |
Clé InChI |
BDUPAJXBLJRZMU-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)


![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)
